molecular formula C7H5ClN2 B598378 6-Chloro-3-methylpicolinonitrile CAS No. 1201924-31-3

6-Chloro-3-methylpicolinonitrile

Cat. No. B598378
CAS RN: 1201924-31-3
M. Wt: 152.581
InChI Key: GRLXSZKHRDKVTE-UHFFFAOYSA-N
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Description

6-Chloro-3-methylpicolinonitrile is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is stored under an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-methylpicolinonitrile is 1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 . This code provides a specific identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

6-Chloro-3-methylpicolinonitrile has a predicted boiling point of 270.5±35.0 °C and a predicted density of 1.26±0.1 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Chemical Synthesis

“6-Chloro-3-methylpicolinonitrile” is used in various chemical synthesis processes . Its unique properties make it suitable for synthesizing diverse organic compounds.

Drug Discovery

This compound plays a significant role in drug discovery. It can be used as a building block in the synthesis of pharmaceutical compounds.

Material Science Studies

“6-Chloro-3-methylpicolinonitrile” is also used in material science studies. Its unique chemical structure can contribute to the development of new materials with desired properties.

Insecticide Development

A practical synthesis of (6-chloro-3-pyridyl)methylamine, one of the key intermediates of neo-nicotinoid insecticides, has been reported . This suggests that “6-Chloro-3-methylpicolinonitrile” could be used in the development of new insecticides.

Biochemical Research

The compound is used in biochemical research . Scientists in various fields, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research, have found applications for this compound .

Ligand for Targets

“6-Chloro-3-methylpicolinonitrile” could potentially be used as a ligand for targets in biochemical research . This could help in understanding the interaction between molecules and their target proteins.

Safety And Hazards

This compound is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXSZKHRDKVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676772
Record name 6-Chloro-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methylpicolinonitrile

CAS RN

1201924-31-3
Record name 6-Chloro-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylpyridine-2-carbonitrile 1-oxide (8.42 g, 62.8 mmol) was stirred in refluxing POCl3 (60 mL, 646 mmol) for 6 hours. The mixture was cooled to room temperature and slowly poured into ice-water. The resulting beige precipitate was collected by filtration to give the title compound.
Quantity
8.42 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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